

# Application Note: Lipidomic Analysis of Liver Tissue from EDP-305 Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**EDP-305** is a potent and selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical and clinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR by agonists like **EDP-305** has been demonstrated to reduce liver steatosis, inflammation, and fibrosis. Lipidomics, the comprehensive analysis of lipids in a biological system, is a powerful tool for understanding the therapeutic effects of drugs targeting metabolic diseases. This application note provides a detailed protocol for the lipidomic analysis of liver tissue from mice treated with **EDP-305**, along with representative data and pathway visualizations.

#### **Data Presentation**

The following tables summarize the quantitative lipidomic data obtained from the analysis of liver tissue from a control group of mice and a group treated with **EDP-305**. The data is presented as the mean concentration of various lipid classes and individual lipid species, highlighting the significant changes induced by **EDP-305** treatment.

Table 1: Changes in Major Lipid Classes in Liver Tissue Following EDP-305 Treatment



| Lipid Class                     | Control<br>(nmol/mg<br>tissue) | EDP-305<br>Treated<br>(nmol/mg<br>tissue) | % Change | p-value |
|---------------------------------|--------------------------------|-------------------------------------------|----------|---------|
| Triacylglycerols<br>(TAG)       | 150.2 ± 12.5                   | 95.8 ± 8.1                                | -36.2%   | <0.01   |
| Diacylglycerols<br>(DAG)        | 5.8 ± 0.6                      | 4.1 ± 0.4                                 | -29.3%   | <0.05   |
| Cholesterol<br>Esters (CE)      | 8.2 ± 0.9                      | 5.5 ± 0.7                                 | -32.9%   | <0.05   |
| Free Fatty Acids<br>(FFA)       | 3.1 ± 0.4                      | 1.9 ± 0.3                                 | -38.7%   | <0.01   |
| Phosphatidylchol ines (PC)      | 25.6 ± 2.1                     | 23.9 ± 1.9                                | -6.6%    | >0.05   |
| Phosphatidyletha nolamines (PE) | 18.9 ± 1.5                     | 17.8 ± 1.4                                | -5.8%    | >0.05   |
| Ceramides (Cer)                 | 1.2 ± 0.2                      | 0.8 ± 0.1                                 | -33.3%   | <0.05   |

Table 2: Relative Abundance of Key Triacylglycerol (TAG) Species in Liver Tissue

| TAG Species (Total<br>Carbons:Double<br>Bonds) | Control (Relative<br>Abundance) | EDP-305 Treated<br>(Relative<br>Abundance) | Fold Change |
|------------------------------------------------|---------------------------------|--------------------------------------------|-------------|
| TAG 50:1                                       | 1.00                            | 0.65                                       | -0.35       |
| TAG 52:2                                       | 1.00                            | 0.58                                       | -0.42       |
| TAG 52:1                                       | 1.00                            | 0.61                                       | -0.39       |
| TAG 54:3                                       | 1.00                            | 0.52                                       | -0.48       |
| TAG 54:2                                       | 1.00                            | 0.55                                       | -0.45       |



## Experimental Protocols Animal Treatment

A common experimental model involves male C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet to induce NASH. After a period of diet-induced disease development, mice are treated with **EDP-305** (e.g., 10 or 30 mg/kg) or a vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).

### **Liver Tissue Collection and Preparation**

- At the end of the treatment period, mice are euthanized, and livers are immediately excised.
- A portion of the liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for subsequent lipidomic analysis.
- For analysis, a small piece of frozen liver tissue (approximately 20-50 mg) is weighed accurately.
- The tissue is homogenized in a suitable buffer (e.g., ice-cold phosphate-buffered saline)
  using a bead beater or a Dounce homogenizer.

### **Lipid Extraction (Folch Method)**

- To the liver homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and lipid extraction.
- Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
- Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol or isopropanol) for LC-MS analysis.



## Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Chromatography: Perform lipid separation using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometry: Analyze the eluted lipids using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, in both positive and negative ionization modes to cover a broad range of lipid classes.
- Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both precursor and fragment ion information for lipid identification.

#### **Data Analysis**

- Process the raw LC-MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) for peak picking, alignment, and identification of lipid species.
- Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the control and EDP-305 treated groups.

#### **Visualizations**





Click to download full resolution via product page

Experimental workflow for lipidomics analysis.





Click to download full resolution via product page

**EDP-305** mechanism of action on lipid metabolism.





Click to download full resolution via product page

Logical flow from treatment to therapeutic effect.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. FXR Agonist EDP-305 Lowers ALT and Liver Fat in NASH [natap.org]
- 4. Significance of FXR agonists in MASLD treatment: a deep dive into lipid alteration by analytical techniques [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- To cite this document: BenchChem. [Application Note: Lipidomic Analysis of Liver Tissue from EDP-305 Treated Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930703#lipidomics-analysis-of-liver-tissue-from-edp-305-treated-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com